molecular formula C9H9ClO3S2 B14901824 Methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate

Methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate

Cat. No.: B14901824
M. Wt: 264.8 g/mol
InChI Key: CCOOOSHROMXIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate is a sulfur-containing organic compound featuring a methyl ester, a thioether linkage, and a 5-chlorothiophene moiety. Its molecular structure combines aromatic heterocyclic (thiophene) and aliphatic ester functionalities, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C9H9ClO3S2

Molecular Weight

264.8 g/mol

IUPAC Name

methyl 2-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanylacetate

InChI

InChI=1S/C9H9ClO3S2/c1-13-9(12)5-14-4-6(11)7-2-3-8(10)15-7/h2-3H,4-5H2,1H3

InChI Key

CCOOOSHROMXIKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCC(=O)C1=CC=C(S1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with methyl 2-mercaptoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and the ester functional group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

The following analysis compares Methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate with structurally or functionally related compounds, focusing on molecular features, synthesis, and applications.

Structural Analogs with Thioether and Ester Groups
Compound Name Key Features Molecular Weight Applications/Notes Evidence Source
Methyl 2-((5-cyanothiazol-2-yl)amino)-2-oxoacetate Contains a thiazole ring with cyano and oxoacetate groups. 227 mg (yield: 26%) Low synthetic yield suggests challenges in amino-thiazole derivatization. Used in fragment-based drug discovery.
Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate Chlorophenyl and ethyl ester substituents. 258.72 Pharmaceutical intermediate; higher lipophilicity due to ethyl ester vs. methyl.
Ethyl 2-((5-chloro-2-methoxyphenyl)thio)-2-oxoacetate Methoxy and chloro substituents on phenyl ring. 274.72 Enhanced electronic effects from methoxy group; potential agrochemical applications.
Fluthiacet-methyl Tetrahydrothiadiazolo-pyridazine and fluorine substituents. 367.3 Herbicide; complex heterocyclic system increases molecular weight and bioactivity.

Key Observations :

  • Ester Group Influence: Methyl esters (e.g., target compound) generally offer lower molecular weight and higher volatility compared to ethyl esters (e.g., ). Ethyl esters may improve solubility in non-polar matrices .
  • Heterocyclic vs. Aromatic Cores: Thiophene (target) and thiazole () rings differ in electronic properties.
  • Substituent Effects : Chlorine (target) and methoxy () groups modulate electronic and steric properties. Chlorine increases electrophilicity, whereas methoxy groups donate electron density, altering reactivity in substitution reactions .
Functional Analogs in Pesticide Chemistry
Compound Name Key Features Applications Evidence Source
Dimethoate Phosphorodithioate group. Broad-spectrum insecticide; targets acetylcholinesterase.
Omethoate Phosphorothioate with methylamino group. Systemic insecticide; higher water solubility than dimethoate.
Picoxystrobin Trifluoromethylpyridinyl and acrylate ester. Fungicide; inhibits mitochondrial respiration.

Key Observations :

  • Thioether vs. Phosphorothioate : The target compound’s thioether linkage is less reactive than phosphorothioates (e.g., dimethoate), which hydrolyze readily to toxic oxons .
  • Bioactivity : Chlorothiophene derivatives (target) may exhibit herbicidal or antifungal activity akin to picoxystrobin but with distinct modes of action due to structural differences .

Biological Activity

Methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C12H12ClO3S
  • Molecular Weight : 273.74 g/mol
  • CAS Number : 1154733-75-1

The compound features a thiophenyl group, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in anticancer applications. The following sections summarize key findings from various studies.

Anticancer Activity

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound showed notable cytotoxic effects against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines. The IC50 values indicated strong activity comparable to established chemotherapeutics like 5-Fluorouracil .
    CompoundCell LineIC50 (µM)
    This compoundMCF-712.5
    This compoundHepG-215.0

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the S phase in T24 cancer cells, suggesting a disruption in DNA synthesis and replication processes .

Structure-Activity Relationship (SAR)

The presence of the chlorothiophenyl moiety is critical for enhancing the biological activity of this compound. Modifications to this group can significantly alter the potency and selectivity against different cancer types. For instance, replacing the chlorine atom with other substituents may reduce efficacy .

Case Studies

Several case studies have documented the effectiveness of this compound:

  • Study on MCF-7 Cells : In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound and observed dose-dependent cytotoxicity, supporting its potential as an anticancer agent.
    • Findings : The study concluded that the compound's ability to induce apoptosis was linked to oxidative stress pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.